molecular formula C12H15BrN2O2S B1405220 ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 2034155-00-3

ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1405220
CAS No.: 2034155-00-3
M. Wt: 331.23 g/mol
InChI Key: JILLTQZUXKQXDG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-6-methylbenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzothiazole ring system can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: A simpler benzothiazole derivative with similar structural features.

    Ethyl 2-(2-amino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate: A closely related compound with an amino group instead of an imino group.

    2-Imino-6-methylbenzothiazole: Another derivative with a similar imino group but lacking the ethyl acetate moiety.

Uniqueness

Ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is unique due to the presence of both the imino group and the ethyl acetate moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-(2-imino-6-methyl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S.BrH/c1-3-16-11(15)7-14-9-5-4-8(2)6-10(9)17-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILLTQZUXKQXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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